molecular formula C21H24N4O4 B4290927 5-(4-methoxyphenyl)-7-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 309279-58-1

5-(4-methoxyphenyl)-7-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B4290927
CAS No.: 309279-58-1
M. Wt: 396.4 g/mol
InChI Key: VXTFGJLFBGYAAG-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-7-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine is a triazolopyrimidine derivative characterized by a fused triazole-pyrimidine core with distinct substituents:

  • Position 5: A 4-methoxyphenyl group.
  • Position 7: A 3,4,5-trimethoxyphenyl group.

Triazolopyrimidines are widely studied for their pharmacological properties, including anticancer, neuroprotective, and antimicrobial activities .

Properties

IUPAC Name

5-(4-methoxyphenyl)-7-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4/c1-26-15-7-5-13(6-8-15)16-11-17(25-21(24-16)22-12-23-25)14-9-18(27-2)20(29-4)19(10-14)28-3/h5-10,12,16-17H,11H2,1-4H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXTFGJLFBGYAAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(N3C(=NC=N3)N2)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601115448
Record name 1,5,6,7-Tetrahydro-5-(4-methoxyphenyl)-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601115448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

309279-58-1
Record name 1,5,6,7-Tetrahydro-5-(4-methoxyphenyl)-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=309279-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5,6,7-Tetrahydro-5-(4-methoxyphenyl)-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601115448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The biological and chemical properties of triazolopyrimidines are heavily influenced by substituent patterns. Below is a comparative analysis (Table 1):

Key Observations:

This may improve membrane permeability and target binding .

Halogen vs. Methoxy Substitutions : Chlorophenyl (e.g., 5-(4-ClPh) in ) or fluorophenyl groups (e.g., ) increase electronic effects but reduce solubility compared to methoxy-rich derivatives.

Functional Group Diversity: Hydrazinyl () or phenoxymethyl () groups enable diverse reactivity, facilitating drug derivatization or prodrug strategies.

Pharmacological and Physicochemical Properties

  • Solubility : Methoxy groups improve aqueous solubility relative to halogenated analogs (e.g., 5-(3-BrPh) in ).
  • Antiviral Effects: Fluorobenzyl-substituted derivatives inhibit viral proteases .

Q & A

Q. What are the optimized synthetic routes for preparing 5-(4-methoxyphenyl)-7-(3,4,5-trimethoxyphenyl)-tetrahydrotriazolopyrimidine?

The compound can be synthesized via multi-component reactions involving aldehydes, aminotriazoles, and β-keto esters. A green chemistry approach uses 4,4’-trimethylenedipiperidine (TMDP) as a dual solvent-catalyst, either in a water/ethanol (1:1 v/v) mixture at reflux or in molten TMDP at 65°C. This method achieves yields >90% and avoids toxic solvents. TMDP is recyclable without significant loss of activity .

Q. Which characterization techniques are critical for confirming the structure of this compound?

Key techniques include:

  • ¹H/¹³C NMR : To verify substituent positions (e.g., methoxy groups on phenyl rings) and hydrogenation of the pyrimidine ring .
  • X-ray crystallography : For resolving crystal packing and bond angles, particularly to confirm the fused triazole-pyrimidine core .
  • TLC and HPLC : To monitor reaction progress and purity .

Q. How do structural features like methoxy substituents influence solubility and reactivity?

The 3,4,5-trimethoxyphenyl group enhances hydrophobicity but improves π-π stacking in crystal lattices. The 4-methoxyphenyl group increases electron density, favoring electrophilic substitutions. Hydrogen bonding between the triazole N-H and solvent molecules (e.g., ethanol) improves solubility .

Q. What green chemistry principles apply to its synthesis?

TMDP-based protocols eliminate volatile solvents, reduce waste, and enable catalyst recovery. However, TMDP’s toxicity concerns (contradicting claims in some studies) require careful handling .

Advanced Research Questions

Q. What reaction mechanisms explain the regioselectivity of substituents in the triazolopyrimidine core?

The Michael addition between β-keto esters and aldehydes forms the pyrimidine ring, while cyclocondensation with aminotriazoles determines triazole positioning. Steric effects from the 3,4,5-trimethoxyphenyl group direct substituents to the 7-position, as shown in X-ray data .

Q. How can contradictions between computational and experimental data on hydrogen bonding be resolved?

Discrepancies arise from solvent effects in DFT calculations vs. solid-state crystallography. Combining NMR titration (to study solution-state interactions) with molecular dynamics simulations improves alignment with experimental results .

Q. What strategies validate biological target interactions for this compound?

  • Docking studies : Focus on kinase domains (e.g., CDK2) due to structural similarity to known triazolopyrimidine inhibitors.
  • Isothermal titration calorimetry (ITC) : Quantifies binding affinity with tubulin or DNA gyrase, leveraging the compound’s methoxy groups for hydrophobic interactions .

Q. How does computational modeling guide the design of derivatives with improved stability?

QSAR models predict metabolic stability by analyzing substituent effects on the tetrahydro ring. For example, replacing 4-methoxyphenyl with 4-fluorophenyl reduces CYP450-mediated oxidation .

Q. What experimental evidence supports regioselectivity in electrophilic substitution reactions?

X-ray data show preferential substitution at the 5-position due to steric shielding of the 7-position by the trimethoxyphenyl group. Competitive reactions with bromine or nitration agents confirm this trend .

Q. How do stability studies under varying pH and temperature inform formulation?

Thermal gravimetric analysis (TGA) reveals decomposition >200°C, suitable for solid formulations. Degradation in acidic conditions (pH <3) occurs via hydrolysis of the tetrahydro ring, monitored by HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-methoxyphenyl)-7-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 2
5-(4-methoxyphenyl)-7-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine

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